4-Chloro-6-methoxy-2-methyl-5-nitropyrimidine
Overview
Description
4-Chloro-6-methoxy-2-methyl-5-nitropyrimidine is a chemical compound with the CAS Number: 60331-15-9 . It has a molecular weight of 203.58 . The IUPAC name for this compound is 4-chloro-6-methoxy-2-methyl-5-nitropyrimidine .
Molecular Structure Analysis
The InChI code for 4-Chloro-6-methoxy-2-methyl-5-nitropyrimidine is 1S/C6H6ClN3O3/c1-3-8-5(7)4(10(11)12)6(9-3)13-2/h1-2H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored in a refrigerator .Scientific Research Applications
Synthesis of Purines
Methylaminolysis of derivatives of 4-chloro-2,6-dimethyl-5-nitropyrimidine, a close relative of 4-chloro-6-methoxy-2-methyl-5-nitropyrimidine, has been used in the synthesis of various purines. These purines were tested as amplifiers of phleomycin against E. coli, indicating a potential application in enhancing antibiotic efficacy (Brown, Jones, Angyal, & Grigg, 1972).
Creation of Monomethoxy-1,2,4,6,8-Pentaazanaphthalenes
Research on 4-hydrazino-2-methoxy-6-methyl-5-nitropyrimidine, closely related to 4-chloro-6-methoxy-2-methyl-5-nitropyrimidine, led to the creation of various monomethoxy-1,2,4,6,8-pentaazanaphthalenes. These compounds were investigated for their chemical properties and potential applications in medicinal chemistry (Brown & Sugimoto, 1971).
Reaction with Sodium Alkoxides
The reaction of methyl N‐Methyl‐N‐(6‐substituted‐5‐nitropyrimidin‐4‐yl)glycinates, derived from 6-substituted-4-chloro-5-nitropyrimidines, with sodium alkoxides showed significant transformations. This research provides insights into the reactivity and potential applications of these compounds in synthetic chemistry (Susvilo, Brukštus, & Tumkevičius, 2006).
Conversion into Pyrazoles
4-Methoxy-5-nitropyrimidine, a compound structurally similar to 4-chloro-6-methoxy-2-methyl-5-nitropyrimidine, was found to convert into pyrazoles under specific conditions. This conversion provides a pathway for the synthesis of pyrazoles, which are important in medicinal chemistry (Biffin, Brown, & Porter, 1968).
Transetherification of Alkoxy-Derivatives
Studies on alkoxy-derivatives of pyrimidines, closely related to 4-chloro-6-methoxy-2-methyl-5-nitropyrimidine, revealed their ability to undergo transetherification. This property is significant in chemical synthesis and drug design (Brown & Sugimoto, 1970).
Synthesis of Triazolo-Pyrimidines
The synthesis of 8-nitro- and 7-methoxy-8-nitro-1,2,4-triazolo[1,5-c]-pyrimidines from 4-hydrazino-5-nitropyrimidine and its 6-methoxy derivative, structurally similar to 4-chloro-6-methoxy-2-methyl-5-nitropyrimidine, showed new pathways in the creation of triazolo-pyrimidines (Śliwa, Rousseaux, Blondeau, & Sliwa, 1990).
Synthesis of Cytokinins Analogues
The reaction of 4-chloro-6-methylamino-5-nitropyrimidine with various compounds led to the synthesis of pyrrolo[3,2-d]pyrimidines, which are related to cytokinins, indicating potential applications in plant biology and agriculture (Gregson & Shaw, 1985).
Safety And Hazards
properties
IUPAC Name |
4-chloro-6-methoxy-2-methyl-5-nitropyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O3/c1-3-8-5(7)4(10(11)12)6(9-3)13-2/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XENBELIGWDKZOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=N1)Cl)[N+](=O)[O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10576246 | |
Record name | 4-Chloro-6-methoxy-2-methyl-5-nitropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10576246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-methoxy-2-methyl-5-nitropyrimidine | |
CAS RN |
60331-15-9 | |
Record name | 4-Chloro-6-methoxy-2-methyl-5-nitropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10576246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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